molecular formula C11H22O6 B1583499 Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol CAS No. 27925-07-1

Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol

Cat. No.: B1583499
CAS No.: 27925-07-1
M. Wt: 250.29 g/mol
InChI Key: YRTNMMLRBJMGJJ-UHFFFAOYSA-N
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Properties

CAS No.

27925-07-1

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

2,2-dimethylpropane-1,3-diol;hexanedioic acid

InChI

InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3

InChI Key

YRTNMMLRBJMGJJ-UHFFFAOYSA-N

SMILES

CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O

Canonical SMILES

CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O

Other CAS No.

27925-07-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, typically involves a polycondensation reaction. The process begins with the esterification of hexanedioic acid and 2,2-dimethyl-1,3-propanediol in the presence of a catalyst, such as titanium tetrabutoxide or dibutyltin oxide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The temperature is gradually increased to around 180-220°C to facilitate the removal of water or methanol, which are by-products of the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this polymer is often conducted in large-scale reactors equipped with distillation columns to continuously remove the by-products. The reaction mixture is heated under reduced pressure to drive the polycondensation to completion. The resulting polymer is then purified and processed into the desired form, such as pellets or fibers, for further use in manufacturing .

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, primarily undergoes reactions typical of polyesters. These include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, exerts its effects is primarily through its physical and chemical properties. The polymer forms strong, flexible, and chemically resistant materials due to the ester linkages between the monomeric units. These properties make it suitable for various applications where durability and resistance to degradation are essential .

Comparison with Similar Compounds

Similar Compounds

    Hexanedioic acid, polymer with 1,4-butanediol and 2,2-dimethyl-1,3-propanediol: Similar in structure but uses 1,4-butanediol instead of 2,2-dimethyl-1,3-propanediol.

    Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol: Uses a different diol, resulting in different mechanical properties.

    Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol: Another variant with a different diol component.

Uniqueness

Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, is unique due to the presence of 2,2-dimethyl-1,3-propanediol, which imparts enhanced chemical resistance and mechanical strength compared to other similar polymers. This makes it particularly suitable for applications requiring high durability and stability .

Biological Activity

Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, also known as a copolyester, is a synthetic polymer that combines the properties of hexanedioic acid (adipic acid) and 2,2-dimethyl-1,3-propanediol. This polymer has garnered attention for its potential biological applications due to its favorable biocompatibility and mechanical properties. This article will delve into its biological activity, including toxicity studies, potential applications in biomedical fields, and comparative analyses with similar compounds.

The synthesis of this compound typically involves a polycondensation reaction. This process includes the esterification of hexanedioic acid and 2,2-dimethyl-1,3-propanediol in the presence of catalysts such as titanium tetrabutoxide or dibutyltin oxide. The reaction is conducted under an inert atmosphere to prevent oxidation and is heated to approximately 180–220°C to facilitate the removal of by-products like water or methanol.

Toxicity Studies

Research indicates that hexanedioic acid exhibits low toxicity. In acute oral toxicity studies conducted on rats, hexanedioic acid showed an LD50 value ranging from ≥ 940 to 11,000 mg/kg body weight . The polymer has been assessed for irritation potential; results indicate it is non-irritating to skin and eyes based on OECD guidelines . Furthermore, it is expected to have low absorption rates due to its high molecular weight (>1,000 Da), suggesting minimal systemic toxicity upon exposure .

Biocompatibility

The polymer's biocompatibility makes it a candidate for various biomedical applications. Its properties allow it to be used in:

  • Drug Delivery Systems : The polymer's flexibility and chemical resistance can enhance drug encapsulation and release profiles.
  • Tissue Engineering Scaffolds : Its mechanical strength supports cell attachment and growth, making it suitable for scaffolding in regenerative medicine.

Comparative Analysis with Similar Polymers

A comparative study highlights the unique properties of hexanedioic acid polymer with 2,2-dimethyl-1,3-propanediol against other polymers derived from similar monomers:

Compound Name Structural Differences Unique Properties
Hexanedioic acid, polymer with 1,4-butanediolUses 1,4-butanediol instead of 2,2-dimethyl-1,3-propanediolDifferent mechanical properties
Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediolDifferent diol componentVaries in hydrophilicity
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediolAnother variant diolDistinct thermal stability

The inclusion of 2,2-dimethyl-1,3-propanediol enhances the chemical resistance and mechanical strength of this polymer compared to others in its class. This makes it particularly advantageous for applications requiring high durability and stability.

Case Studies

  • Application in Drug Delivery : A study demonstrated that formulations incorporating hexanedioic acid polymer could achieve controlled drug release profiles that are beneficial for therapeutic applications. The study emphasized the importance of the polymer's physical properties in modulating drug release rates.
  • Tissue Engineering : Research into tissue scaffolds made from this polymer showed promising results in supporting cell proliferation and differentiation. The mechanical properties were found to be conducive for load-bearing applications in tissue engineering.

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